molecular formula C14H13ClO5 B11663995 ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11663995
M. Wt: 296.70 g/mol
InChI Key: YRVQICOQLFLKHK-UHFFFAOYSA-N
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Description

Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro and methyl group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the hydroxyl group of the chromen-2-one derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds such as:

These compounds share a similar chromen-2-one core structure but differ in their substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Biological Activity

Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has gained attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Overview

  • Chemical Name : this compound
  • CAS Number : 41895663
  • Molecular Formula : C14H13ClO5
  • Molecular Weight : 296.70302 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chromen-7-yloxy moiety allows the compound to influence cellular pathways by:

  • Inhibiting specific enzymes
  • Modulating cellular signaling pathways
  • Interacting with nucleic acids and proteins

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including resistant pathogens.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

A study demonstrated that derivatives synthesized from this compound showed enhanced antibacterial activity, particularly against antibiotic-resistant strains .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in several cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15

The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Case Study : A significant study focused on the effects of this compound on breast cancer cells indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations .

3. Antioxidant Effects

The compound is also noted for its antioxidant properties, which contribute to its protective effects against oxidative stress. It effectively scavenges free radicals, thereby preventing cellular damage associated with various diseases.

Summary of Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Demonstrated effectiveness against resistant bacterial strains.
  • Anticancer Activity : Induces apoptosis in multiple cancer cell lines through specific biochemical pathways.
  • Antioxidant Properties : Exhibits strong free radical scavenging abilities.

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C14H13ClO5/c1-3-18-14(17)7-19-12-6-11-9(5-10(12)15)8(2)4-13(16)20-11/h4-6H,3,7H2,1-2H3

InChI Key

YRVQICOQLFLKHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl

Origin of Product

United States

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